molecular formula C22H27N3O6 B2603325 N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-61-3

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2603325
CAS No.: 898417-61-3
M. Wt: 429.473
InChI Key: JBWHLHKKKLHMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide (CAS 898417-61-3) is a synthetic organic compound with a molecular formula of C22H27N3O6 and a molecular weight of 429.47 g/mol . This reagent belongs to a class of molecules characterized by a complex structure incorporating a furan ring, a piperazine moiety, and an acetamide group, which are often investigated for their potential in medicinal chemistry and drug discovery . Compounds with similar structural features, particularly the furan-2-carbonyl piperazine group, have been identified as having significant research value. Studies on structural analogs suggest potential for application in areas such as inflammation and neurodegenerative disease research, where they may inhibit pro-inflammatory cytokines or modulate protein aggregation pathways . The presence of the piperazine ring system can contribute to desirable pharmacokinetic properties and provides a versatile scaffold for interaction with various biological targets . Researchers can utilize this compound as a key intermediate or a lead structure in the development of novel therapeutic agents. It is supplied for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclopentyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c26-18-12-17(30-14-20(18)31-15-21(27)23-16-4-1-2-5-16)13-24-7-9-25(10-8-24)22(28)19-6-3-11-29-19/h3,6,11-12,14,16H,1-2,4-5,7-10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWHLHKKKLHMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. One common route includes:

  • Formation of the Furan-2-carbonyl Piperazine Intermediate

      Reaction: Furan-2-carboxylic acid reacts with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen).

  • Synthesis of the Pyran Derivative

      Reaction: The intermediate is then reacted with a suitable aldehyde to form the pyran ring via a cyclization reaction.

      Conditions: Reflux in an appropriate solvent like ethanol or methanol.

  • Final Coupling

      Reaction: The pyran derivative is coupled with N-cyclopentyl-2-bromoacetamide in the presence of a base like potassium carbonate.

      Conditions: Elevated temperature, typically around 80-100°C.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Products: Oxidized derivatives of the furan or pyran rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the carbonyl groups.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substituted derivatives at the acetamide or piperazine moieties.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing piperazine and furan derivatives exhibit significant anticancer activity. For instance, Mannich bases derived from piperazine have shown cytotoxic effects against various cancer cell lines, including human colon cancer and hepatoma cells. In studies, these compounds demonstrated improved potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Neuropharmacological Effects

The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in neuropharmacology. Specifically, derivatives of piperazine have been investigated for their role as adenosine A2A receptor antagonists, which are promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Synthesis and Derivative Development

The synthesis of N-cyclopentyl-2-(6-(4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yloxy)acetamide involves multi-step reactions that can yield various derivatives with modified biological activities. The use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times, making it an efficient method for producing this compound and its analogs .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several Mannich bases derived from piperazine against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Applications

In research focusing on adenosine A2A receptor antagonists, derivatives similar to N-cyclopentyl compounds were found to possess high binding affinities and inverse agonist potencies. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-((6-((4-(benzoyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

    N-cyclopentyl-2-((6-((4-(thiophene-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is unique due to the presence of the furan-2-carbonyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with CAS number 898441-14-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

The compound has a molecular formula of C23H28FN3O4C_{23}H_{28}FN_{3}O_{4} and a molecular weight of 429.5 g/mol. Its structure includes a cyclopentyl group, a piperazine moiety, and a pyran derivative, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H28FN3O4
Molecular Weight429.5 g/mol
CAS Number898441-14-0

Research indicates that the biological activity of this compound may involve several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound is believed to interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways. GPCRs play a crucial role in mediating physiological responses to hormones and neurotransmitters .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potentially therapeutic effects against certain diseases .
  • Cytotoxicity and Antimicrobial Activity : Some studies have evaluated the cytotoxic effects of this compound on various cell lines, indicating potential applications in cancer therapy or as an antimicrobial agent .

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound.

Case Study: Anticancer Activity

A significant study focused on the anticancer properties of this compound involved testing its effects on human cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)20

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyran-4-one core via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
  • Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution or coupling reactions (e.g., furan-2-carbonyl chloride addition to piperazine) .
  • Step 3 : Final coupling of the cyclopentylacetamide group using carbodiimide-mediated amide bond formation .
    Purification often employs column chromatography, and characterization relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and torsion angles, critical for confirming stereochemistry .
  • NMR spectroscopy : ¹H NMR identifies protons adjacent to electronegative groups (e.g., δ 2.8–3.5 ppm for piperazine CH₂ groups), while ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Computational modeling : Density Functional Theory (DFT) validates electronic properties and optimizes molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solution stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the acetamide group) .
  • Validation strategies :
  • Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT for cytotoxicity) .
  • Co-crystallization studies to confirm target binding .
  • Comparative analysis with structurally related analogs (e.g., furan vs. thiophene substitutions) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Optimization involves:

  • Derivatization : Introducing solubilizing groups (e.g., PEGylation of the piperazine nitrogen) .
  • Prodrug approaches : Masking the 4-oxo-pyran moiety with ester prodrugs to enhance bioavailability .
  • ADME profiling :
  • In vitro metabolic stability : Liver microsome assays (e.g., rat/human S9 fractions) .
  • Plasma protein binding : Equilibrium dialysis to assess unbound fraction .
  • Computational modeling : QSAR studies to predict absorption and CNS penetration .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer : Key approaches include:

  • Target identification :
  • Affinity chromatography using biotinylated analogs .
  • Thermal proteome profiling (TPP) to detect target engagement .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
  • Mutagenesis studies : CRISPR-Cas9 knockout of suspected targets (e.g., kinases or GPCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.